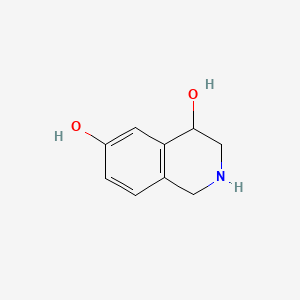

1,2,3,4-Tetrahydroisoquinoline-4,6-diol

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinoline-4,6-diol is a derivative of tetrahydroisoquinoline, a class of compounds frequently described as alkaloids. These compounds can be found in human body fluids and tissues, including the brain . Tetrahydroisoquinoline derivatives are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-4,6-diol can be synthesized through various methods, including the Pictet-Spengler condensation reaction, which involves the reaction between biogenic amines and electrophilic carbonyl compounds . Another common method is the Bischler-Napieralski reaction, which involves the cyclization of N-(haloalkyl)aryl derivatives . Additionally, the Pomeranz-Fritsch reaction and various Friedel-Crafts cyclization procedures can be used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-4,6-diol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

Antimicrobial and Antiparasitic Properties

THIQ derivatives have shown promising antimicrobial activities against a range of pathogens. Research indicates that certain THIQ compounds exhibit strong inhibitory effects against bacteria and fungi. For instance, a study highlighted the effectiveness of THIQ analogs against Staphylococcus aureus and Candida albicans, suggesting their potential as lead compounds for new antimicrobial agents .

Neuroprotective Effects

Studies have demonstrated that THIQ compounds can provide neuroprotective benefits. They are believed to modulate neurotransmitter systems and exhibit antioxidant properties that may help in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The structural activity relationship (SAR) studies reveal that modifications in the THIQ scaffold can enhance neuroprotective activities .

Analgesic and Anti-inflammatory Activities

Some THIQ derivatives have been evaluated for their analgesic and anti-inflammatory effects. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and pain . This positions them as potential candidates for developing new analgesics.

Synthetic Methodologies

The synthesis of 1,2,3,4-tetrahydroisoquinoline-4,6-diol can be achieved through various methods:

- Chemoenzymatic Synthesis : Recent advancements have utilized enzymatic cascades to synthesize THIQs efficiently. A notable method involves a three-step enzymatic reaction that allows for high yields and selectivity without the need for intermediate purification .

- Bischler-Napieralski Reaction : This traditional method has been adapted to produce substituted THIQs with varying functional groups at specific positions on the isoquinoline ring .

- Fermentation Techniques : Innovative fermentation processes using engineered strains of E. coli have been explored for producing THIQ derivatives such as reticuline from precursors like dopamine .

Case Study 1: Neuroprotective Activity

A study investigated a series of THIQ derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that specific substitutions on the THIQ scaffold significantly enhanced cell viability under oxidative conditions. The most potent compound exhibited an IC50 value comparable to established neuroprotective agents .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of several THIQ analogs against common bacterial strains, one compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics. This finding suggests that THIQ derivatives could serve as templates for developing novel antimicrobial therapies .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with various molecular targets and pathways. It is known to exert neuroprotective and neurorestorative actions, potentially through its interaction with dopamine receptors and other neurotransmitter systems . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline-4,6-diol can be compared with other similar compounds, such as:

1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol): Known for its potent neurotoxic actions.

N-methyl-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (N-methyl-salsolinol): Also exhibits neurotoxic properties.

1-benzyl-1,2,3,4-tetrahydroisoquinoline: Another compound with significant neurotoxic actions.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differ from those of its analogs.

Biologische Aktivität

1,2,3,4-Tetrahydroisoquinoline-4,6-diol (THIQ) is a compound belonging to the isoquinoline alkaloids class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that THIQ derivatives exhibit significant neuroprotective properties and potential therapeutic effects against various diseases.

Neuroprotective Effects

THIQ and its derivatives have been studied for their neuroprotective properties. Some notable findings include:

- Mechanism of Action : THIQ compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress and apoptosis. For instance, certain derivatives have shown the ability to activate caspase-3 in neuroblastoma cells, indicating a role in apoptosis regulation .

- Neurotoxicity : While some THIQ derivatives exhibit neuroprotective effects, others may have neurotoxic actions. Compounds like 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) have been associated with neurotoxicity, emphasizing the need for careful evaluation of their safety profiles .

Antimicrobial Activity

THIQ derivatives have demonstrated antimicrobial properties against various pathogens. For example:

- Inhibition Studies : A series of synthesized THIQ compounds were evaluated for their antibacterial activity against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. Compounds showed varying degrees of effectiveness, with some exhibiting potent activity at low concentrations .

Anticancer Properties

Recent studies have explored the anticancer potential of THIQ compounds:

- Bcl-2 Inhibition : Certain derivatives have been identified as inhibitors of Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. These compounds demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins and induced apoptosis in Jurkat cells in a dose-dependent manner .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ compounds is essential for developing more effective derivatives. Key observations include:

| Compound | Activity | Notes |

|---|---|---|

| 1-Methyl-6,7-dihydroxy-THIQ | Neurotoxic | Potent effects observed in cell cultures |

| 1-Benzyl-THIQ | Antibacterial | Moderate activity against specific strains |

| THIQ Derivatives with Hydroxyl Groups | Neuroprotective | Enhanced antioxidant activity noted |

The presence of hydroxyl groups on the THIQ scaffold often correlates with increased biological activity due to enhanced solubility and interaction with biological targets .

Case Study 1: Neuroprotection

A study investigated the effects of THIQ on neuronal survival under oxidative stress conditions. Results indicated that specific THIQ derivatives significantly reduced malondialdehyde levels—a marker of oxidative stress—suggesting protective effects on neuronal integrity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing novel THIQ analogs to assess their antimicrobial efficacy. The study revealed that certain analogs exhibited potent inhibitory activity against multidrug-resistant bacterial strains, highlighting their potential as alternative antimicrobial agents .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-2-1-6-4-10-5-9(12)8(6)3-7/h1-3,9-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRLBPHJWAJIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918609 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93202-93-8 | |

| Record name | 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093202938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.